What is the mechanism of action for Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine
What is the mechanism of action for Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine
An In-depth Technical Guide to the Mechanism of Action of BMY-14802 (Duvazepib)
Abstract
BMY-14802, also known as Duvazepib, is a piperazinyl-pyrimidine derivative initially developed as a potential atypical antipsychotic agent. Its unique pharmacological profile, characterized by high affinity for sigma (σ) receptors and moderate affinity for serotonin 5-HT1A receptors, distinguishes it from classical neuroleptics that primarily target dopamine D2 receptors. This guide provides a comprehensive technical analysis of the molecular and systemic mechanisms of action of BMY-14802. We will dissect its interactions with its primary and secondary receptor targets, elucidate the downstream signaling consequences, and explore the integrated effects on major neurotransmitter systems that underlie its observed pharmacological properties. The central theme of this analysis is the complex interplay between its dual activities as a sigma receptor antagonist and a 5-HT1A receptor agonist, a combination that results in a novel, indirect modulation of central dopaminergic pathways.
Primary Pharmacological Target: The Sigma-1 (σ₁) Receptor
The principal molecular target of BMY-14802 is the σ₁ receptor, a unique ligand-operated intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Unlike traditional receptors, the σ₁ receptor is not a channel or a G-protein coupled receptor (GPCR) but functions to regulate cell stress responses and calcium signaling between the ER and mitochondria.
Binding Affinity and Functional Activity
BMY-14802 exhibits potent binding to sigma receptors, with a reported IC₅₀ of 112 nM.[1] Crucially, functional studies have demonstrated that it acts as a sigma receptor antagonist .[2][3] This is evidenced by its ability to reverse the physiological effects of sigma receptor agonists. For instance, in preclinical models, BMY-14802 attenuates the dystonic postures induced by the sigma agonist 1,3-di-o-tolyl-guanidine (DTG).[2][3] This antagonistic action is believed to interfere with the chaperone's ability to modulate its client proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP₃R), thereby impacting intracellular calcium dynamics.[3]
Proposed Mechanism of Sigma-1 Antagonism
The σ₁ receptor, in its inactive state, is associated with the ER chaperone BiP (also known as GRP78). Upon stimulation by agonists or cellular stress, the σ₁ receptor dissociates from BiP and translocates to interact with and stabilize client proteins like the IP₃R. This interaction potentiates calcium release from the ER. As an antagonist, BMY-14802 is thought to bind to the σ₁ receptor in a manner that prevents this dissociation or subsequent interaction with client proteins, thereby dampening the receptor's ability to modulate calcium signaling and other downstream cellular processes.[3]
Caption: Proposed antagonism of the σ₁ receptor by BMY-14802 at the ER-mitochondria interface.
Experimental Protocol: Sigma-1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of BMY-14802 for the σ₁ receptor.
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the pellet in fresh buffer.[3]
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, a selective σ₁ radioligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the competitor drug (BMY-14802). For non-specific binding, use a high concentration of a known sigma ligand like haloperidol.
-
Termination and Filtration: Incubate at room temperature, then rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of BMY-14802 to generate a competition curve. Determine the IC₅₀ (concentration of BMY-14802 that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[3]
Secondary Pharmacological Target: The Serotonin 5-HT₁ₐ Receptor
BMY-14802 also demonstrates significant interaction with the 5-HT₁ₐ receptor, a Gi/o-protein coupled receptor that plays a critical role in mood and anxiety regulation. It functions as both a somatodendritic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic receptor in cortical and limbic regions.
Binding Affinity and Functional Activity
BMY-14802 has an appreciable affinity for the 5-HT₁ₐ receptor, with a reported pIC₅₀ of 6.7.[4] Functionally, it acts as a 5-HT₁ₐ receptor agonist or partial agonist .[4][5] This is supported by several lines of evidence:
-
It induces dose-dependent hypothermia in mice, a classic response to 5-HT₁ₐ agonists.[4]
-
In biochemical assays, it antagonizes forskolin-stimulated adenylate cyclase activity with a pEC₅₀ of 6.2, which is consistent with an agonist action at the Gi-coupled 5-HT₁ₐ receptor.[4]
-
Electrophysiological studies show it inhibits the firing of dorsal raphe serotonergic neurons, an effect mediated by the activation of somatodendritic 5-HT₁ₐ autoreceptors.[5]
-
This autoreceptor activation leads to a dose-dependent decrease in extracellular serotonin levels in projection areas like the hippocampus. This effect is completely blocked by pretreatment with the selective 5-HT₁ₐ antagonist WAY-100635.[5]
Downstream Signaling of 5-HT₁ₐ Receptor Agonism
As a Gi/o-coupled receptor, activation of the 5-HT₁ₐ receptor by BMY-14802 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway ultimately modulates the activity of downstream effectors such as protein kinase A (PKA) and can influence gene expression. Activation also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and neuronal inhibition.
Caption: Signaling pathway for 5-HT₁ₐ receptor agonism by BMY-14802.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This functional assay confirms G-protein activation following receptor agonism.
-
Membrane Preparation: Prepare cell membranes from a brain region rich in 5-HT₁ₐ receptors (e.g., hippocampus) or from cells expressing the recombinant receptor, as described previously.
-
Assay Buffer: Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state) and MgCl₂.
-
Incubation: In a microplate, combine membranes, varying concentrations of BMY-14802, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Reaction: Incubate at 30°C to allow for receptor binding and G-protein activation. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Termination and Filtration: Stop the reaction by rapid filtration over glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of BMY-14802 concentration to determine the EC₅₀ and maximal effect (Eₘₐₓ) relative to a full agonist, confirming its agonistic activity.[6]
Integrated Mechanism: Indirect Modulation of Dopaminergic Systems
The potential antipsychotic profile of BMY-14802 was hypothesized to arise not from direct dopamine receptor blockade, but from an indirect, regionally selective modulation of dopamine (DA) systems.[7][8] BMY-14802 has very low affinity for D₂ receptors (IC₅₀ > 10,000 nM).[8] Instead, its effects on DA neurons are a downstream consequence of its primary actions at σ₁ and 5-HT₁ₐ receptors.
-
Antipsychotic-like Activity: In preclinical models, BMY-14802 attenuates amphetamine-induced hyperactivity and reverses amphetamine-induced changes in the firing of neostriatal neurons, actions predictive of antipsychotic efficacy.[4][9]
-
Regional Selectivity: Acutely, BMY-14802 shows a more potent effect on mesolimbic/mesocortical (A10) DA neurons compared to nigrostriatal (A9) DA neurons.[10] This profile is characteristic of atypical antipsychotics and was theorized to confer a lower risk of extrapyramidal side effects (EPS).[7][10]
-
Dual-Action Hypothesis: The precise contribution of each receptor system is debated. Some evidence suggests the σ₁ receptor interaction is key to its atypical antipsychotic profile and indirect DA modulation.[7] Other studies conclude that the behavioral and biochemical effects are more consistent with its 5-HT₁ₐ agonist properties.[4][11] It is likely that both mechanisms contribute to its overall profile, creating a complex modulatory effect on downstream DA pathways. For example, 5-HT₁ₐ agonism can inhibit DA neuron firing, while σ₁ receptor modulation can influence DA release and neuronal excitability through its effects on ion channels and intracellular signaling.
Caption: Integrated mechanism of BMY-14802 leading to indirect modulation of dopamine systems.
Summary of Receptor Binding Profile
The following table summarizes the binding affinities of BMY-14802 for its key targets.
| Receptor Target | Binding Affinity | Functional Activity | Reference |
| Sigma (σ) Receptor | IC₅₀ = 112 nM | Antagonist | [1] |
| Serotonin 5-HT₁ₐ | pIC₅₀ = 6.7 (~200 nM) | Agonist / Partial Agonist | [4] |
| Dopamine D₂ | IC₅₀ > 10,000 nM | Negligible | [8] |
| α₁-Adrenergic | Modest to Weak Affinity | Agonist | [1][6] |
Clinical Development and Conclusion
BMY-14802 was advanced into clinical trials for the treatment of schizophrenia based on its promising and novel preclinical profile, which suggested efficacy without the motor side effects typical of standard neuroleptics.[12] However, in a multicenter study involving patients with acute exacerbations of schizophrenia, BMY-14802 failed to show a significant improvement in psychiatric symptoms compared to placebo.[12]
References
-
Middlemiss, D. N., et al. (1992). Behavioural and biochemical evidence of the interaction of the putative antipsychotic agent, BMY 14802 with the 5-HT1A receptor. Psychopharmacology, 107(2-3), 248-252. [Link]
-
Taylor, D. P., & Dekleva, J. (1993). A role for sigma binding in the antipsychotic profile of BMY 14802? NIDA research monograph, 133, 15-34. [Link]
-
Rollema, H., et al. (1996). 5-HT1A receptor agonist effects of BMY-14802 on serotonin release in dorsal raphe and hippocampus. European journal of pharmacology, 315(1), 51-58. [Link]
-
Gewirtz, G. R., et al. (1994). BMY 14802, a sigma receptor ligand for the treatment of schizophrenia. Neuropsychopharmacology, 10(1), 37-41. [Link]
-
Itzhak, Y., & Stein, I. (1994). The sigma receptor ligand (+/-)-BMY 14802 prevents methamphetamine-induced dopaminergic neurotoxicity via interactions at dopamine receptors. The Journal of pharmacology and experimental therapeutics, 269(1), 44-50. [Link]
-
Matsumoto, R. R., et al. (1996). BMY-14802 reversed the sigma receptor agonist-induced neck dystonia in rats. Journal of neural transmission (Vienna, Austria : 1996), 103(10), 1153-1161. [Link]
-
Rebec, G. V., & Zimmerman, K. S. (1992). BMY-14802, a sigma ligand and potential antipsychotic drug, reverses amphetamine-induced changes in neostriatal single-unit activity in freely moving rats. Synapse (New York, N.Y.), 12(4), 285-292. [Link]
-
Weiner, I., et al. (1994). The sigma ligand BMY-14802 as a potential antipsychotic: Evidence from the latent inhibition model in rats. Behavioural Pharmacology, 5(3), 243-252. [Link]
-
Zhang, M., et al. (1993). Further characterization of the effects of BMY 14802 on dopamine neuronal activity. Synapse (New York, N.Y.), 15(3), 225-235. [Link]
-
Matthews, R. T., et al. (1986). Effects of BMY 14802, a potential antipsychotic drug, on rat brain dopaminergic function. The Journal of pharmacology and experimental therapeutics, 239(1), 124-131. [Link]
-
Goldstein, J. M., et al. (1989). Electrophysiological effects of BMY 14802, a new potential antipsychotic drug, on midbrain dopamine neurons in the rat: acute and chronic studies. The Journal of pharmacology and experimental therapeutics, 251(1), 161-169. [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. BMY-14802 reversed the sigma receptor agonist-induced neck dystonia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Behavioural and biochemical evidence of the interaction of the putative antipsychotic agent, BMY 14802 with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1A receptor agonist effects of BMY-14802 on serotonin release in dorsal raphe and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A role for sigma binding in the antipsychotic profile of BMY 14802? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of BMY 14802, a potential antipsychotic drug, on rat brain dopaminergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BMY-14802, a sigma ligand and potential antipsychotic drug, reverses amphetamine-induced changes in neostriatal single-unit activity in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological effects of BMY 14802, a new potential antipsychotic drug, on midbrain dopamine neurons in the rat: acute and chronic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Further characterization of the effects of BMY 14802 on dopamine neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BMY 14802, a sigma receptor ligand for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
